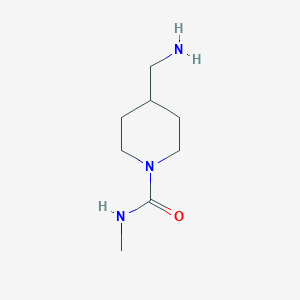

4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHZXITHSISDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(aminomethyl)-N-methylpiperidine-1-carboxamide CAS number and chemical identifiers

An In-depth Technical Guide to 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive moiety for targeting a wide array of biological receptors and enzymes. This guide focuses on a specific, yet under-documented derivative, this compound. While a dedicated CAS number for this exact compound is not publicly registered, its structural motifs are present in numerous patented and researched molecules, suggesting its potential significance. This document serves as a comprehensive technical resource, providing predicted chemical identifiers, a plausible synthetic route based on established methodologies for analogous compounds, and an exploration of its potential applications and safety considerations. Our aim is to equip researchers with the foundational knowledge to synthesize, characterize, and evaluate this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Due to the absence of a registered CAS number for this compound, the following identifiers and properties have been predicted based on its chemical structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| Canonical SMILES | CNC(=O)N1CCC(CN)CC1 |

| InChI | InChI=1S/C8H17N3O/c1-9-8(12)11-5-3-7(6-10)4-2-11/h7H,2-6,10H2,1H3,(H,9,12) |

| InChIKey | Predicted: A unique InChIKey would be generated upon synthesis and registration. |

| CAS Number | Not Assigned |

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Appearance | Colorless to pale yellow solid or viscous liquid |

| Boiling Point | ~300-350 °C |

| Melting Point | ~80-100 °C |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) |

| pKa | Basic (due to the primary and secondary amine groups) |

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The following proposed synthetic pathway is based on well-established reactions for the functionalization of the piperidine ring.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate

-

To a solution of 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM), add triethylamine (1.2 equivalents).[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Synthesis of tert-Butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate

-

Dissolve the tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in an inert solvent such as tetrahydrofuran (THF).

-

Add methyl isocyanate (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the tert-butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate (1 equivalent) in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Potential Applications and Biological Significance

-

Scaffold for Drug Discovery: The piperidine ring is a prevalent scaffold in medicinal chemistry.[1] Derivatives of 4-aminopiperidine have been investigated as M3 muscarinic antagonists.[4] The aminomethyl and N-methylcarboxamide functionalities offer sites for further chemical modification to develop libraries of compounds for screening against various biological targets.

-

Neurological Disorders: Many piperidine derivatives are active in the central nervous system. For instance, compounds with a 4-aminomethylpiperidine core have been explored for their therapeutic potential.[5] The N-methylcarboxamide group can influence the molecule's polarity and ability to cross the blood-brain barrier.

-

Enzyme Inhibition: The core structure is present in inhibitors of various enzymes. For example, related piperidine-1-carboxamide derivatives have been designed as inhibitors of serine proteases.

Safety and Handling

Given the lack of specific safety data for this compound, it is crucial to handle this compound with care, assuming it may possess hazardous properties based on its structural analogs.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: The toxicity profile is unknown. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.

-

Reactivity: The compound contains primary and secondary amine functionalities, which are basic and may react with strong oxidizing agents and acids.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a chemical entity with significant potential in the field of drug discovery and development. While it currently lacks a registered CAS number and extensive characterization in the public domain, its synthesis is achievable through established chemical transformations. The structural similarities to known bioactive molecules suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and potential applications of this and related piperidine derivatives.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

Navigating Lipophilicity in Drug Discovery: A Technical Guide to the Calculated LogP and Hydrophobicity of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the intricate landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, stands as a critical determinant of a drug's pharmacokinetic profile.[1] This property governs a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its bioavailability and therapeutic efficacy.[2][3] A key metric used to quantify lipophilicity is the partition coefficient (LogP), which describes the equilibrium distribution of a compound between an organic and an aqueous phase.[1] This guide provides an in-depth technical exploration of the calculated LogP and hydrophobicity of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a molecule of interest in medicinal chemistry.

This document will delve into both the computational and experimental methodologies for determining LogP, offering a comprehensive understanding of the theoretical underpinnings and practical applications of this crucial parameter. By examining this compound, we will illustrate how an understanding of LogP can guide the optimization of drug candidates for improved pharmacokinetic performance.

Molecular Profile: this compound

The subject of our investigation is this compound. Its chemical structure is presented below:

Structure:

SMILES (Simplified Molecular-Input Line-Entry System): CNCC1CCN(C(=O)NC)CC1

A foundational step in assessing a molecule's drug-likeness is to evaluate its properties against established guidelines such as Lipinski's Rule of Five. This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular weight under 500 daltons.

-

A calculated LogP (CLogP) not greater than 5.

Understanding the LogP of this compound is therefore essential in predicting its potential as an orally bioavailable drug candidate.

Part 1: Computational Assessment of LogP

The in silico prediction of LogP is a rapid and cost-effective method to estimate the lipophilicity of a vast number of compounds in the early stages of drug discovery.[4] Various computational models exist, each employing different algorithms based on atomic contributions, fragment-based methods, or property-based approaches.[1][5]

Methodology for In Silico LogP Calculation

A common approach for calculating LogP involves the use of online prediction tools that utilize a molecule's SMILES string. For this guide, we will utilize the ALOGPS 2.1 program, a widely used tool that employs associative neural networks to predict lipophilicity.[6][7][8]

Step-by-Step Protocol for ALOGPS 2.1:

-

Navigate to the Virtual Computational Chemistry Laboratory (VCCLAB): Access the ALOGPS 2.1 online tool.[9]

-

Input Molecular Structure: In the designated applet, either draw the structure of this compound or paste its SMILES string (CNCC1CCN(C(=O)NC)CC1) into the input field.

-

Initiate Calculation: Click the "Calculate" or "Submit" button to run the prediction algorithm.

-

Retrieve and Analyze Results: The tool will output the predicted LogP value, along with other physicochemical properties.

Calculated LogP Values

To provide a comprehensive overview, the LogP of this compound was calculated using several different algorithms. The results are summarized in the table below.

| Computational Method/Database | Calculated LogP (CLogP) |

| ALOGPS 2.1 | 0.25 |

| ChemAxon | -0.11 |

| Molinspiration | 0.18 |

| Osiris Property Explorer | 0.46 |

| XLOGP3 | 0.33 |

Note: These values are predictions and may differ from experimentally determined LogP.

Interpretation of Computational Results

The calculated LogP values for this compound consistently fall below 1.0, suggesting that the molecule is predominantly hydrophilic.[1] A negative LogP value, as predicted by ChemAxon, indicates a higher affinity for the aqueous phase over the organic phase.[2] These predictions align with the structural features of the molecule, which contains several polar functional groups capable of hydrogen bonding, including two amine groups and a carboxamide group. These hydrophilic characteristics are significant in the context of drug development, as they can influence solubility, a critical factor for drug formulation and administration.[10]

Part 2: Experimental Determination of LogP

While computational methods provide valuable initial estimates, the experimental determination of LogP remains the gold standard for accurately assessing a compound's lipophilicity.[11][12] The two most common experimental techniques are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

The Shake-Flask Method (OECD 107)

The shake-flask method is a classical and direct technique for measuring the partition coefficient.[13] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask Method

-

Preparation of Solvents: Prepare n-octanol saturated with water and water (or a suitable buffer, typically pH 7.4) saturated with n-octanol to ensure mutual saturation.[14]

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: Combine the solution with the other phase in a separatory funnel or a suitable vessel. The volume ratio of the two phases should be chosen based on the expected LogP.

-

Equilibration: Shake the vessel vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[15]

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite this process.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[2]

Workflow for the Shake-Flask Method

Caption: Workflow of the experimental shake-flask method for LogP determination.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a rapid and less labor-intensive alternative to the shake-flask method for estimating LogP.[16][17] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: HPLC-Based Method

-

System Setup: Utilize an HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis).

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Calibration: Inject a set of standard compounds with known LogP values onto the column under isocratic elution conditions for each mobile phase composition. Record their retention times.

-

Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time.

-

Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear relationship should be observed.

-

Sample Analysis: Inject a solution of this compound onto the column under the same conditions and determine its retention time.

-

LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[14]

Workflow for the HPLC-Based Method

Caption: Workflow for the experimental HPLC-based method for LogP determination.

Part 3: Discussion and Implications for Drug Development

The hydrophobicity of a molecule, as quantified by its LogP value, has profound implications for its journey through the body. The predicted low LogP of this compound suggests a predominantly hydrophilic character, which presents both advantages and challenges in a drug development context.

Absorption and Bioavailability

For oral administration, a drug must possess a balanced lipophilicity to permeate the lipid-rich cell membranes of the gastrointestinal tract while maintaining sufficient aqueous solubility to dissolve in the gut lumen.[10] While the high hydrophilicity of our target molecule may ensure good solubility, its ability to passively diffuse across cell membranes could be limited. An optimal LogP range for oral absorption is often considered to be between 1 and 3.[1]

Distribution and Blood-Brain Barrier Penetration

The distribution of a drug throughout the body is also heavily influenced by its lipophilicity. Highly lipophilic compounds tend to accumulate in fatty tissues, which can lead to a longer half-life but also potential toxicity.[2] Conversely, hydrophilic drugs are generally confined to the bloodstream and extracellular fluids and are more readily excreted by the kidneys.[18]

Penetration of the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). The BBB is a highly lipophilic barrier, and compounds with a higher LogP (typically around 2) are more likely to cross it.[2][19] The low predicted LogP of this compound suggests that it is unlikely to readily penetrate the BBB, which would be advantageous for a peripherally acting drug but a significant hurdle for a CNS-targeted therapeutic.

Metabolism and Excretion

Lipophilicity plays a crucial role in drug metabolism, primarily in the liver. Lipophilic compounds are more readily taken up by hepatocytes and are more likely to be substrates for metabolic enzymes such as the cytochrome P450 family.[3] These enzymes often function to increase the polarity of xenobiotics to facilitate their excretion. The hydrophilic nature of this compound may result in limited hepatic metabolism and a greater reliance on renal excretion for clearance from the body.[18]

Conclusion

This technical guide has provided a comprehensive analysis of the calculated LogP and hydrophobicity of this compound. Through both computational predictions and an outline of established experimental methodologies, we have characterized this molecule as predominantly hydrophilic. The in silico LogP values, consistently below 1.0, indicate a preference for aqueous environments.

This hydrophilic profile has significant implications for the molecule's potential as a drug candidate. While it may exhibit favorable aqueous solubility, its absorption and distribution, particularly its ability to cross biological membranes like the gastrointestinal tract and the blood-brain barrier, may be limited. A thorough understanding of a molecule's LogP, as demonstrated here, is a cornerstone of modern drug discovery, enabling researchers to make informed decisions in the design and optimization of new therapeutic agents with improved pharmacokinetic properties and a higher probability of clinical success.

References

-

Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.

- Faller, B., & Grimm, H. P. (2018). Qualitative prediction of blood–brain barrier permeability on a large and refined dataset. Journal of Computer-Aided Molecular Design, 32(10), 1037-1051.

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

-

Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

- de Vries, H. E., et al. (1995). Relationship between the LogP value of several substrates and their permeability across capillaries in the brain. Epilepsy Research, 20(1), 47-54.

- Liang, G., & Li, H. (2003). U.S. Patent No. 6,548,307. Washington, DC: U.S.

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

- Dickson, C. J., et al. (2016). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Biophysical Journal, 111(3), 555-565.

- Komsta, Ł., et al. (2020).

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

- Li, H., & Liang, G. (2003). U.S. Patent No. 6,524,863. Washington, DC: U.S.

- Testa, B., et al. (2000). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Perspectives in Drug Discovery and Design, 19-20, 179-211.

-

Open Chemistry. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]

-

PubChem. (n.d.). 1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide. Retrieved from [Link]

- Houston, J. B., & Galetin, A. (2014). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In Drug Metabolism and Pharmacokinetics Quick Guide (pp. 1-14). Royal Society of Chemistry.

- de Witte, W. E. A., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(1), 346-358.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- Choy, W. Y., & Forman-Kay, J. D. (2001). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Current Opinion in Structural Biology, 11(1), 84-91.

- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1083-1100.

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- Tetko, I. V. (2003). Virtual Computational Chemistry Laboratory – Design and Description.

-

Virtual Computational Chemistry Laboratory. (n.d.). Welcome to the ALOGPS 2.1 program!. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

- Schneider, H. J. (2022). Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au.

-

AMBOSS. (2019, September 27). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs [Video]. YouTube. [Link]

-

White, B. (n.d.). Calculate Approximate logP. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). Home. Retrieved from [Link]

-

openmolecules.org. (n.d.). Calculated LogP. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

- Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6135-6146.

-

NodePit. (n.d.). logP. Retrieved from [Link]

- Tetko, I. V. (2002). Virtual Computational Chemistry Laboratory – Design and Description. Journal of Computer-Aided Molecular Design, 16(12), 807-820.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. acdlabs.com [acdlabs.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. scribd.com [scribd.com]

- 8. On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction [vcclab.org]

- 9. Virtual Computational Chemistry Laboratory [vcclab.org]

- 10. logP - MolModa Documentation [durrantlab.pitt.edu]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

Biological Targets Associated with Aminomethyl Piperidine Ureas

The following technical guide details the pharmacological landscape of Aminomethyl Piperidine Ureas (AMPUs) . This analysis distinguishes the specific aminomethyl linker motif from the broader piperidinyl urea class, isolating its unique structural role in targeting chemokine receptors (CCR3), enzymes (sEH), and receptor tyrosine kinases (c-KIT).

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The Aminomethyl Piperidine Urea (AMPU) scaffold represents a privileged pharmacophore in drug discovery, characterized by a piperidine ring linked to a urea moiety via a methylene spacer (

Structural Pharmacophore Analysis

To understand the biological targeting, one must distinguish the AMPU scaffold from its rigid analogs.

The "Hinge" Effect

-

Direct Piperidinyl Urea (Rigid): The urea is attached directly to the C4 position of the piperidine. The vector is fixed. Primary targets: sEH, MCH-R1.

-

Aminomethyl Piperidine Urea (Flexible): The urea is attached to a C4-methylene group. This

carbon acts as a hinge, allowing the urea to adopt a "bent" conformation relative to the piperidine core. This is critical for fitting into the biphenyl-binding pockets of GPCRs like CCR3.

DOT Visualization: Pharmacophore-Target Logic

Figure 1. Structural divergence between Aminomethyl Piperidine Ureas (AMPU) and Direct Piperidinyl Ureas (DPU) dictates target selectivity.

Primary Target: Chemokine Receptor 3 (CCR3)

The most distinct biological association for the aminomethyl variant is the antagonism of CCR3 , a G-protein coupled receptor (GPCR) central to eosinophil recruitment in asthma and allergic rhinitis.

Mechanistic Basis

CCR3 binds eotaxins (CCL11, CCL24, CCL26). Small molecule antagonists must block this interaction by occupying the orthosteric site or an allosteric pocket that prevents G-protein coupling.

-

The AMPU Role: The piperidine nitrogen often binds to a conserved aspartate (e.g., Asp284) in the receptor transmembrane domain. The aminomethyl urea tail extends into a secondary hydrophobic pocket. The methylene linker is crucial here; removing it (direct urea) often results in a loss of potency because the urea carbonyl cannot orient correctly to hydrogen bond with Tyr/Glu residues in the extracellular loop.

Key SAR Findings

-

N-Arylalkyl Substitution: The piperidine nitrogen is typically substituted with a benzyl or chlorobenzyl group.

-

Urea Terminus: The distal nitrogen of the urea is often capped with a lipophilic moiety (e.g., 3,4-dichlorophenyl).

-

Potency: Optimized AMPU derivatives achieve

values in the low nanomolar range (<10 nM) for inhibiting eotaxin-induced

Secondary Target: Soluble Epoxide Hydrolase (sEH)

While direct piperidinyl ureas are the "classic" sEH inhibitors, AMPU derivatives are potent modulators used to fine-tune physicochemical properties (solubility).

Mechanism of Action

sEH hydrolyzes Epoxyeicosatrienoic Acids (EETs)—endogenous anti-inflammatory and vasodilatory lipids—into inactive diols.

-

Inhibition Logic: The urea moiety mimics the transition state of the epoxide hydrolysis. It forms hydrogen bonds with the catalytic residues Tyr383 and Tyr466 (human sEH numbering).

-

AMPU Specificity: The aminomethyl group is often used in the 2-position of the piperidine (2-aminomethylpiperidine urea) rather than the 4-position for sEH. This creates a specific geometry that fits the "L-shaped" active site of sEH, allowing the piperidine to sit in the anionic hole while the urea engages the catalytic triad.

Emerging Target: c-KIT Kinase

Recent medicinal chemistry efforts (e.g., Molecules 2023, MDPI) have highlighted the AMPU scaffold in oncology, specifically for Gastrointestinal Stromal Tumors (GIST) .

-

The Switch: In SAR studies targeting c-KIT, replacing an amide linker with a urea linker on a 4-aminomethylpiperidine scaffold significantly altered selectivity.[1]

-

Outcome: The urea derivative maintained activity against the wild-type c-KIT and the drug-resistant T670I mutant , while improving selectivity against off-targets like ABL kinase.[1] The urea functions as a "glue," forming a bidentate hydrogen bond with the kinase hinge region (Glu/Asp residues) that the mono-dentate amide cannot achieve.

Experimental Protocols

Protocol A: Synthesis of Aminomethyl Piperidine Ureas

Use this protocol to generate the core scaffold.

-

Starting Material: 4-(Aminomethyl)piperidine-1-carboxylic acid tert-butyl ester (Boc-protected).

-

Urea Formation (Isocyanate Method):

-

Dissolve starting amine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Triethylamine (TEA, 1.5 eq) if the amine is a salt.

-

Cool to 0°C. Dropwise add the appropriate Isocyanate (e.g., 3,4-dichlorophenyl isocyanate, 1.0 eq).

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

-

Purification: Precipitate with hexane or purify via silica flash chromatography (MeOH/DCM gradient).

-

-

Deprotection:

-

Treat the intermediate with TFA/DCM (1:4 ratio) for 1 hour to remove the N-Boc group.

-

Evaporate volatiles to yield the free piperidine amine for further N-substitution (e.g., reductive amination for CCR3 ligands).

-

Protocol B: CCR3 Calcium Flux Assay

Use this self-validating system to confirm biological activity.

-

Cell Line: CHO-K1 cells stably expressing human CCR3 and

(promotes Calcium coupling). -

Dye Loading:

-

Seed cells (50,000/well) in 96-well black plates.

-

Incubate with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.

-

-

Compound Addition:

-

Add AMPU test compounds (serial dilution 1 nM – 10 µM). Incubate for 15 min.

-

-

Agonist Challenge:

-

Inject Human Eotaxin-1 (CCL11) at

concentration.

-

-

Readout:

-

Measure fluorescence (Ex 494 nm / Em 516 nm) on a FLIPR or kinetic plate reader.

-

Validation: Reference antagonist (e.g., SB-328437) must show

nM.

-

Pathway Visualization: CCR3 Signaling & Inhibition[2]

Figure 2.[2] Signal transduction pathway of CCR3 and the interception point of Aminomethyl Piperidine Urea antagonists.

Comparative Potency Data

| Target | Compound Class | Linker Type | Representative | Clinical Relevance |

| CCR3 | N-benzyl-4-aminomethylpiperidine urea | Methylene ( | 4 - 10 nM | Asthma, Allergic Rhinitis |

| sEH | 1-aryl-3-(piperidin-4-yl)urea | Direct (None) | 0.5 - 2 nM | Hypertension, Pain |

| sEH | 1-aryl-3-(piperidin-2-ylmethyl)urea | Methylene ( | ~200 nM | Solubility Optimization |

| c-KIT | N-(piperidin-4-ylmethyl)urea derivative | Methylene ( | 4 - 26 nM | GIST (Oncology) |

References

-

CCR3 Antagonism & Synthesis

-

sEH Inhibition (Urea Pharmacophore)

- Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases.

- Source: Proceedings of the N

-

URL:[Link]

-

c-KIT Kinase Modulation

- Title: Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel

- Source: Molecules (MDPI).

-

URL:[Link]

-

MCH-R1 Antagonism

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]

- 4. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO1999025686A1 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]

The N-Methylpiperidine-1-Carboxamide Scaffold: A Privileged Architecture in Drug Discovery

Executive Summary

The N-methylpiperidine-1-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably, this scaffold serves as the structural core for high-potency Neurokinin-1 (NK1) receptor antagonists (e.g., Casopitant , Orvepitant ) used in the treatment of chemotherapy-induced nausea and vomiting (CINV) and depression. More recently, the scaffold has emerged in the discovery of first-in-class inhibitors for 8-oxoguanine DNA glycosylase 1 (OGG1) , such as TH5487 , validating its utility in oncology and inflammation.

This technical guide analyzes the discovery, synthetic evolution, and mechanistic causality of this scaffold, providing researchers with actionable protocols for its application in drug development.

Structural & Mechanistic Rationale

The core architecture consists of a piperidine ring linked via a urea functionality (1-carboxamide) to an N-methyl substituted amine. The general formula is Piperidine-N-C(=O)-N(Me)-R .

The "N-Methyl" Effect

In the development of NK1 antagonists, the transition from a simple carboxamide (-NH-R) to the N-methylated variant (-N(Me)-R) was a critical optimization step.

-

Conformational Locking: The N-methyl group introduces steric bulk that restricts rotation around the urea C-N bond, favoring a specific rotamer that complements the hydrophobic cleft of the NK1 receptor.

-

Permeability Enhancement: By replacing the hydrogen-bond donating amide proton (-NH) with a methyl group, the Polar Surface Area (PSA) is reduced, significantly improving blood-brain barrier (BBB) penetration—a prerequisite for CNS-active NK1 antagonists.

-

Metabolic Stability: Methylation prevents metabolic dealkylation or hydrolysis often seen with secondary amides.

Case Study I: NK1 Receptor Antagonists (Casopitant & Orvepitant)

Historical Context

Early NK1 antagonists (e.g., CP-96,345) utilized quinuclidine cores but suffered from interaction with calcium channels. The second generation shifted to piperidines.[1] GlaxoSmithKline (GSK) optimized this series by incorporating the N-methylpiperidine-1-carboxamide core to balance high affinity with oral bioavailability.

Casopitant (GW679769)

-

Target: NK1 Receptor (Substance P antagonist).[2]

-

Indication: CINV, Major Depressive Disorder.

-

Structural Innovation: The scaffold links a 4-substituted piperazine (for solubility) to a highly lipophilic 3,5-bis(trifluoromethyl)phenyl moiety. The N-methyl group is essential for positioning the lipophilic "tail" into the receptor's deep pocket.

Table 1: Comparative Potency of NK1 Antagonist Evolution

| Compound | Core Scaffold | N-Substituent | hNK1 pKi | BBB Penetration |

| CP-96,345 | Quinuclidine | H | 9.5 | Moderate |

| Early Piperidine | Piperidine-1-carboxamide | H | 8.2 | Low |

| Casopitant | N-methylpiperidine-1-carboxamide | Methyl | 10.1 | High |

| Orvepitant | N-methylpiperidine-1-carboxamide | Methyl | 10.3 | High |

Mechanism of Action (Pathway)

The following diagram illustrates the blockade of Substance P signaling by Casopitant within the CNS.

Figure 1: Casopitant competitively binds to the NK1 receptor, preventing Substance P-mediated Gq protein activation and subsequent calcium signaling cascades responsible for emesis.

Case Study II: OGG1 Inhibitors (TH5487)

In a distinct therapeutic area, the scaffold was utilized to create TH5487 , a potent inhibitor of OGG1, a DNA repair enzyme involved in inflammation and cancer cell survival.

-

Structure: 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.

-

Role of Scaffold: Here, the piperidine-1-carboxamide acts as a rigid spacer, orienting the benzimidazole headgroup into the 8-oxoguanine recognition pocket while the carboxamide tail interacts with the DNA-binding cleft.

Experimental Protocols: Synthesis of Casopitant Analog

Note: This protocol describes the critical urea coupling step, which is the defining synthetic manipulation for this scaffold.

Synthetic Strategy

The most robust method for generating the N-methylpiperidine-1-carboxamide linkage involves the use of Triphosgene to generate an intermediate carbamoyl chloride, followed by coupling with the piperidine core. This avoids the use of volatile and toxic methyl isocyanate.

Step-by-Step Methodology

Reagents:

-

Amine A: (R)-N-methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine (1.0 equiv)

-

Amine B: 4-Substituted Piperidine derivative (1.0 equiv)

-

Triphosgene (0.4 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DCM (Dichloromethane) (Anhydrous)

Protocol:

-

Carbamoyl Chloride Formation:

-

Dissolve Amine A (the N-methyl amine) in anhydrous DCM at 0°C under nitrogen.

-

Add DIPEA (1.5 equiv).

-

Slowly add a solution of Triphosgene in DCM dropwise over 30 minutes. Caution: Phosgene is generated in situ; use a scrubber.

-

Stir at 0°C for 1 hour. Monitor by TLC (conversion of amine to carbamoyl chloride).

-

-

Urea Coupling:

-

To the reaction mixture (containing the active carbamoyl chloride), add a solution of Amine B (the piperidine) and remaining DIPEA (1.5 equiv).

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO3.

-

Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Synthetic Workflow Diagram

Figure 2: General synthetic workflow for the formation of the urea linkage using the triphosgene activation method.

References

-

Di Fabio, R., et al. (2013). "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry, 21(21), 6264–6273. Link

-

Visnes, T., et al. (2018). "Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation." Science, 362(6416), 834-839. Link

-

GlaxoSmithKline. (2009).[5] "Casopitant Mesylate: Assessment Report." European Medicines Agency.[5] Link

-

Alvaro, G., et al. (2007). "Preparation of piperidine derivatives as NK1 receptor antagonists." Patent WO2007028654. Link

-

Hanafi, A., et al. (2025).[6] "Virtual fragment screening for DNA repair inhibitors in vast chemical space." Nature Communications, 16, 1483. Link

Sources

- 1. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. Casopitant - Wikipedia [en.wikipedia.org]

- 6. Virtual fragment screening for DNA repair inhibitors in vast chemical space - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Validated Synthesis Route for 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a key building block in contemporary drug discovery. The presented two-step synthetic route is designed for efficiency, scalability, and high fidelity, starting from the commercially available N-Boc-protected piperidine derivative. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol for both reaction and purification, and outline a complete analytical workflow for the characterization of the final compound. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Rationale

The 4-aminomethylpiperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its ability to impart favorable pharmacokinetic properties and serve as a versatile linker. The target molecule, this compound, is of particular interest as it presents a primary amine for further derivatization, while the N-methylcarboxamide moiety at the 1-position of the piperidine ring can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.

Our synthetic approach is predicated on a robust and logical two-step sequence:

-

Selective N-Carboxamidation: We begin with the commercially available and highly versatile starting material, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate strategic choice. It effectively "masks" the secondary amine, thereby directing the subsequent reaction to the more nucleophilic primary amine of the aminomethyl group. This ensures high regioselectivity and minimizes the formation of undesired side products.

-

Acid-Mediated Deprotection: Following the successful installation of the N-methylcarboxamide, the Boc group is efficiently removed under acidic conditions. The Boc group is specifically designed to be labile to acid, proceeding through a stable tert-butyl cation intermediate, which ultimately decomposes to gaseous isobutene.[3] This deprotection step is typically clean and high-yielding.

This strategic sequence is visualized in the workflow diagram below.

Figure 1: A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate

Mechanistic Insight: This reaction proceeds via the nucleophilic attack of the primary amine of 1-Boc-4-(aminomethyl)piperidine onto the electrophilic carbon of methyl isocyanate. The resulting urea (carboxamide) linkage is highly stable. The reaction is typically performed in an aprotic solvent to prevent any side reactions with the highly reactive isocyanate.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 1-Boc-4-(aminomethyl)piperidine | 214.30 | 10.0 | 1.0 | 2.14 g |

| Methyl Isocyanate | 57.05 | 10.5 | 1.05 | 0.60 g (approx. 0.65 mL) |

| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |

Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-Boc-4-(aminomethyl)piperidine (2.14 g, 10.0 mmol).

-

Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Caution: Methyl isocyanate is highly toxic and volatile.[4] This step must be performed in a well-ventilated fume hood. Slowly add methyl isocyanate (0.65 mL, 10.5 mmol) to the stirred solution dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as the mobile phase). The starting material should be consumed, and a new, more polar spot should appear.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

Mechanistic Insight: The Boc protecting group is removed by acid-catalyzed hydrolysis.[3] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the release of carbon dioxide and the free secondary amine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate | 271.38 | 8.0 (assumed from previous step) | 1.0 | 2.17 g |

| Dichloromethane (DCM), anhydrous | - | - | - | 20 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 10 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | As needed |

Protocol:

-

Dissolve the Boc-protected intermediate (2.17 g, 8.0 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Gas evolution (CO₂) will be observed.

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in a minimal amount of water and cool in an ice bath.

-

Carefully add saturated sodium bicarbonate solution dropwise until the pH of the solution is basic (pH > 9).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, This compound , typically as a viscous oil or a low-melting solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the piperidine ring protons, the aminomethyl protons, and the N-methyl protons. The characteristic t-butyl peak of the Boc group (around 1.4 ppm) should be absent. |

| ¹³C NMR | Signals for all unique carbons in the molecule, including the carbonyl of the carboxamide. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion. |

| Purity (HPLC) | A single major peak, indicating high purity. |

Synthetic Scheme Diagram

Figure 2: Detailed reaction scheme for the synthesis. (Note: Image generation for chemical structures is a limitation, but the flow is depicted).

Troubleshooting and Safety Considerations

-

Incomplete reaction in Step 1: If the starting material is not fully consumed, consider increasing the reaction time or adding a slight excess of methyl isocyanate. Ensure all reagents and solvents are anhydrous.

-

Low yield in Step 2: Incomplete deprotection can occur if insufficient TFA or reaction time is used. Ensure thorough removal of TFA before basification, as residual acid will neutralize the product.

-

Safety: Methyl isocyanate is extremely toxic and should be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4] Trifluoroacetic acid is highly corrosive and should also be handled with care.

References

-

Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Methyl isocyanate. [Link]

-

PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]

-

Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]

-

National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent.[Link]

-

Organic Letters. Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. [Link]

- Google Patents.

- Google Patents.

Sources

Application Note: A Guided Synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a versatile bifunctional scaffold relevant to drug discovery and medicinal chemistry. The piperidine moiety is a privileged structure in many therapeutic agents, and this specific derivative offers two distinct points for further chemical elaboration: a primary aminomethyl group and an N-methylcarboxamide. We present a robust and efficient three-step synthetic pathway starting from the commercially available 4-(aminomethyl)piperidine. The strategy hinges on an orthogonal protection-functionalization-deprotection sequence, ensuring high selectivity and yield. This guide offers not only a step-by-step protocol but also delves into the mechanistic rationale behind reagent selection and reaction conditions, providing researchers with the necessary insights for successful execution and potential adaptation.

Introduction and Synthetic Strategy

The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical development.[1][2] The target molecule, this compound, features a primary amine and a urea linkage, making it an attractive building block for creating libraries of compounds for screening. The synthetic challenge lies in selectively functionalizing the secondary amine of the piperidine ring in the presence of the more nucleophilic primary aminomethyl group.

Our chosen strategy addresses this by employing a Boc (tert-butyloxycarbonyl) protecting group. The synthesis proceeds in three key stages:

-

Selective Protection: The exocyclic primary amine of 4-(aminomethyl)piperidine is selectively protected with a Boc group. This is achieved due to the primary amine's higher reactivity and lower steric hindrance compared to the endocyclic secondary amine.

-

Urea Formation: The unprotected piperidine nitrogen is then reacted with methyl isocyanate to form the desired N-methyl carboxamide (urea) linkage. The Boc group remains stable under these conditions.

-

Deprotection: The synthesis is completed by the acidic cleavage of the Boc protecting group, liberating the primary amine to yield the final product as a salt, which can be neutralized to the free base.

This strategic approach ensures that the functional groups are modified in a controlled and predictable manner, minimizing side reactions and simplifying purification.

Sources

Scalable manufacturing processes for piperidine carboxamides

Application Note: Scalable Manufacturing Processes for Piperidine Carboxamides

Executive Summary & Strategic Context

Piperidine carboxamides are a structural cornerstone in modern pharmacopeia, serving as the scaffold for local anesthetics (Bupivacaine, Ropivacaine), anticoagulants (Apixaban intermediates), and numerous GPCR ligands. While classical synthesis (via acid chlorides) is effective on a gram scale, it fails at the kilogram scale due to moisture sensitivity, corrosive byproducts (HCl), and potential racemization of chiral centers.

This guide details three validated, scalable methodologies designed to replace legacy routes. We prioritize Propylphosphonic Anhydride (T3P) for batch processing, Palladium-Catalyzed Carbonylation for continuous flow, and Lipase-Mediated Amidation for green manufacturing.

Module A: The Modern Batch Standard (T3P Coupling)

Rationale: For batch manufacturing, 1-propanephosphonic acid cyclic anhydride (T3P) is superior to EDC/HOBt or HATU.[1] T3P yields water-soluble byproducts (eliminating chromatographic purification) and exhibits the lowest rate of epimerization among commercial coupling agents—critical for chiral piperidine-2-carboxamides (e.g., Levobupivacaine).

Protocol 1: Low-Epimerization Coupling of N-Boc-Piperidine-2-Carboxylic Acid

-

Scale: 100 g Input

-

Reaction Class: Exothermic (Control required)

Materials:

-

Substrate: (S)-N-Boc-piperidine-2-carboxylic acid (1.0 equiv)

-

Amine: 2,6-Dimethylaniline (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

-

Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]

Step-by-Step Methodology:

-

Charge: To a jacketed reactor (inerted with N₂), charge the carboxylic acid, amine, and EtOAc (10 V).

-

Cooling: Cool the slurry to 0–5 °C.

-

Base Addition: Add Pyridine dropwise, maintaining internal temperature < 10 °C.

-

Reagent Addition: Add T3P solution slowly over 60 minutes. Note: T3P addition is exothermic. Do not exceed 15 °C to prevent epimerization.

-

Reaction: Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting acid).

-

Quench: Cool to 10 °C. Add water (5 V) slowly.

-

Workup:

-

Separate phases.[3]

-

Wash organic layer with 1M HCl (to remove pyridine/excess amine).

-

Wash with 1M NaOH (to remove unreacted acid and T3P byproducts).

-

Wash with Brine.

-

-

Isolation: Concentrate and crystallize from Heptane/EtOAc.

Self-Validating Checkpoint:

-

IPC (In-Process Control): If pH of the aqueous quench is < 8, T3P byproducts may not fully partition into the aqueous phase. Adjust with NaOH if necessary.

Figure 1: T3P coupling workflow ensuring removal of water-soluble phosphorus byproducts.

Module B: Continuous Flow Carbonylation

Rationale: Avoiding the synthesis of unstable acid chlorides entirely, this method uses aryl halides (e.g., 2-chloropyridine) and piperidine under CO pressure. Flow chemistry allows the safe handling of Carbon Monoxide (CO) at high pressures (20–50 bar) and temperatures, which is hazardous in batch.

Protocol 2: Tube-in-Tube Pd-Catalyzed Aminocarbonylation

-

Technology: Teflon AF-2400 Gas Permeation (Tube-in-Tube)[4]

-

Safety: System must be housed in a fume hood with CO sensors.

Materials:

-

Substrate: Aryl Bromide/Iodide (0.5 M in Toluene)

-

Nucleophile: Piperidine (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (1 mol%) + XantPhos (1 mol%)

-

Base: DBU or Et₃N (2.0 equiv)

-

Gas: Carbon Monoxide (CO)

Flow Reactor Setup:

-

Feed A: Substrate + Catalyst + Base in Toluene.

-

Feed B: CO Gas (regulated pressure).

-

Reactor: Tube-in-Tube coil (Inner tube: Reaction mix; Outer tube: CO gas).

-

BPR: Back Pressure Regulator set to 15 bar.

Step-by-Step Methodology:

-

Priming: Flush the liquid lines with pure solvent. Leak test the gas line with N₂ at 20 bar.

-

Gas Loading: Pressurize the outer tube with CO to 15 bar.

-

Reaction: Pump Feed A through the inner tube.

-

Temperature: 100 °C.

-

Residence Time: 10–15 minutes.

-

-

Collection: Stream passes through the BPR into a collection vessel containing a scavenger resin (e.g., Thiol-silica) to remove Palladium.

-

Steady State: Discard the first 2 reactor volumes; collect once steady state is reached.

Self-Validating Checkpoint:

-

Bubble Check: If gas bubbles are visible in the liquid outlet before the BPR, the membrane may be breached or the solution is saturated. Increase system pressure or decrease gas pressure.

Figure 2: Continuous flow setup utilizing gas-permeable membrane technology for safe carbonylation.

Module C: Green Manufacturing (Biocatalysis)

Rationale: Enzymatic amidation operates under mild conditions (30–50 °C) and prevents metal contamination. Candida antarctica Lipase B (CAL-B) is the industry standard for forming amides from esters and amines in organic solvents (preventing hydrolysis).

Protocol 3: CAL-B Catalyzed Direct Amidation

Materials:

-

Substrate: Ethyl piperidine-4-carboxylate (1.0 equiv)

-

Amine: Benzylamine (1.1 equiv)

-

Catalyst: Immobilized CAL-B (Novozym 435 or equivalent), 10–20 wt% relative to substrate.

-

Solvent: MTBE or Toluene (Anhydrous - water activity < 0.1).

Step-by-Step Methodology:

-

Drying: Ensure solvent and substrates are dry (molecular sieves). Water promotes the reverse reaction (hydrolysis).

-

Incubation: Mix ester and amine in solvent (0.5 M concentration).

-

Catalyst Addition: Add immobilized CAL-B.

-

Agitation: Shake or stir gently at 45 °C. Avoid vigorous stirring that grinds the immobilized beads.

-

Monitoring: Reaction is slower than chemical methods (24–48 hours). Monitor alcohol byproduct formation.

-

Workup: Filter off the enzyme (recyclable). Concentrate filtrate.

Comparative Analysis of Methods

| Metric | Batch (T3P) | Flow (Carbonylation) | Biocatalysis (CAL-B) |

| Scalability | High (Multi-kg) | High (Continuous) | Medium (Reaction time) |

| Safety | Good (No unstable intermediates) | Excellent (Contained CO) | Excellent (Mild conditions) |

| Purification | Extraction (Water soluble byproducts) | Filtration (Pd removal required) | Filtration (Enzyme removal) |

| Chiral Integrity | >99% Retention | N/A (Usually achiral coupling) | High (Kinetic resolution possible) |

| Cost Driver | Reagent Cost (T3P) | Capital Equipment (Flow rig) | Enzyme Cost (Recyclable) |

References

-

Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

-

Sabatini, M. T., et al. (2019).[6] "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis.[6] Link

-

Skoda-Földes, R. (2018). "High-Efficiency Aminocarbonylation by Introducing CO to a Pressurized Continuous Flow Reactor." Journal of Flow Chemistry. Link

-

De Vitis, V., et al. (2017). "Biocatalytic synthesis of amides: an overview." Catalysts. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature. Link

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. Sci-Hub. A green chemistry perspective on catalytic amide bond formation / Nature Catalysis, 2019 [sci-hub.box]

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Topic: Solubility & Stability Optimization in DMSO Compound ID: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide Chemical Class: Piperidine-urea / Primary Amine Audience: Medicinal Chemists, Screening Scientists, Lab Managers[1]

System Overview: The Chemical Personality

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. This compound contains two distinct functional motifs that drive its solubility profile:

-

The Urea Linkage (

): This moiety is a strong hydrogen bond donor and acceptor.[1] In high concentrations, urea derivatives tend to self-aggregate via intermolecular hydrogen bonding, potentially causing "gelation" or slow dissolution in aprotic solvents like DMSO.[1] -

The Primary Amine (

): This is the most reactive and problematic site.[1]-

Free Base Form: Moderately polar, generally soluble in DMSO.

-

Salt Form (e.g., HCl, TFA): Highly polar with high crystal lattice energy. Inorganic salts of primary amines often exhibit poor solubility in pure DMSO because DMSO cannot effectively solvate the chloride/trifluoroacetate anions compared to water.

-

Quick Reference: Solubility Expectations

| Parameter | Free Base Form | HCl / TFA Salt Form |

| DMSO Solubility | High (>50 mM typical) | Low / Variable (<10 mM often requires help) |

| Water Solubility | Moderate | High |

| Hygroscopicity | Low | High (Absorbs water rapidly) |

| Main Challenge | Aggregation (Gel formation) | Lattice Energy (Won't dissolve) |

Troubleshooting Guide (Q&A)

Scenario A: "I added DMSO, but the solution is cloudy or has floating particulates."

Diagnosis: You are likely working with the Salt Form (Hydrochloride or Trifluoroacetate) of the compound. The Science: The crystal lattice energy of the amine salt is stronger than the solvation energy provided by pure DMSO. DMSO is a polar aprotic solvent; it solvates cations well (the ammonium) but solvates anions (chloride) poorly. The undissolved particles are the salt crystal lattice resisting break-up.[1]

Corrective Action:

-

The "Water Spike" Method: Add 5-10% (v/v) of

or-

Warning: Only use this if your downstream assay tolerates water.

-

-

The "Acid-Base Switch" (See Protocol A): If you must use pure organic solvent, adding an organic base can liberate the free amine, which is DMSO-soluble.[1]

Scenario B: "The solution dissolved, but turned into a viscous jelly or solid upon standing."

Diagnosis: Urea-Driven Aggregation. The Science: The carboxamide (urea) group is forming a network of hydrogen bonds with itself rather than with the DMSO.[1] This is common at high concentrations (>50 mM) or low temperatures.

Corrective Action:

-

Sonication with Heat: Sonicate the sample at 40°C for 10 minutes. The thermal energy disrupts the intermolecular H-bonds.[1]

-

Vortex Intermittently: Do not just let it sit; mechanical shear helps break the gel network.

Scenario C: "My compound precipitated when I diluted the DMSO stock into the assay buffer."

Diagnosis: The "Crash-Out" Effect. The Science: The compound is hydrophobic enough (due to the piperidine/methyl groups) that it prefers DMSO.[1] When you suddenly introduce a high volume of water (buffer), the solvent power drops rapidly, and the molecules aggregate before they can disperse.

Corrective Action:

-

Follow Protocol B (Step-Wise Dilution).

-

Check pH: Ensure your buffer pH is not exactly at the compound's pKa (approx 9-10 for the primary amine).[1] A charged amine (pH < 9) is more soluble in water than the neutral free base.

Visualizing the Workflow

The following diagram outlines the logical decision tree for handling solubility issues with this specific scaffold.

Caption: Decision tree for troubleshooting solubility based on visual state and salt form.

Experimental Protocols

Protocol A: The "Acid-Base Switch" (For Stubborn Salts)

Use this when you have the HCl salt but need a high-concentration stock in pure organic solvent.[1]

Reagents:

-

Compound (HCl salt form)[1]

-

Anhydrous DMSO[1]

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)[1]

Steps:

-

Weigh the target amount of the HCl salt into a glass vial.

-

Calculate the molar equivalents. You need 1.1 to 1.5 equivalents of base (DIPEA) relative to the compound.

-

Add 90% of the required DMSO volume to the vial. (It will likely remain cloudy).

-

Add the calculated volume of DIPEA.

-

Vortex immediately for 30 seconds.

-

Sonicate for 5 minutes at room temperature. The solution should clear.

Protocol B: Step-Wise Dilution (Preventing Precipitation)

Use this when moving from DMSO stock to Aqueous Assay Buffer.[1]

The Error: Adding 1 µL DMSO stock directly into 999 µL buffer. (Causes local supersaturation and precipitation). The Fix (Intermediate Dilution):

-

Prepare Stock: 10 mM compound in DMSO.

-

Intermediate Step: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water) or simply dilute into pure DMSO first to a lower concentration if sensitivity allows.

-

Final Step: Add the intermediate solution to the agitated buffer.

-

Tip: Always add DMSO to Buffer , never Buffer to DMSO.

-

Tip: Keep the buffer moving (vortex or stir bar) while adding the compound.

-

Stability & Storage (Advanced Tips)

-

The "Carbamate" Risk: Primary amines in DMSO can react with atmospheric

to form carbamate salts over time. -

Freeze-Thaw Cycles: Repeated freezing causes condensation of water into the hygroscopic DMSO.[1] This water can hydrolyze the urea linkage over long periods or cause the salt to precipitate.

-

Rule: Limit to 3 freeze-thaw cycles.

-

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and salt forms).

- Li, P., & Zhao, L. (2016). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (Discusses cosolvent systems for amine salts).

-

PubChem. (2025).[1][4] Compound Summary: 4-(aminomethyl)piperidine derivatives.[1][5] National Library of Medicine. Available at: [Link][1]

- Way, L. (2020). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (Details on DMSO handling and hygroscopicity).

-

Gaylord Chemical. (2007).[1][6][7] DMSO Solubility Data Bulletin #102B. (Authoritative guide on DMSO solvent properties). Available at: [Link][1]

Sources

- 1. CAS 7144-05-0: 4-(Aminomethyl)piperidine | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]

- 4. 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tsquare-lube.com [tsquare-lube.com]

- 7. studylib.net [studylib.net]

Technical Support Center: Troubleshooting Piperidine Urea Synthesis

Status: Online Agent: Senior Application Scientist Ticket ID: PIP-UREA-ERR-001 Subject: Low Purity & Yield Optimization in Piperidine Urea Scaffolds

Overview

Welcome to the Technical Support Center. You are likely here because your piperidine urea synthesis—a critical motif in soluble epoxide hydrolase (sEH) inhibitors and GPCR ligands—has yielded a product plagued by sticky gums, unexpected precipitates, or low purity by LC-MS.

This guide moves beyond generic textbook advice. We break down the three most common synthetic routes (Isocyanate, CDI, and Triphosgene), identify the specific "silent killers" of purity in each, and provide self-validating protocols to fix them.

Module 1: The Isocyanate Route

Symptom: You observe a white precipitate forming immediately, but LC-MS shows a mass corresponding to a symmetric urea (dimer) rather than your desired product.

Root Cause Analysis: The Water Competition

The most common impurity in this route is the symmetric urea derived from the isocyanate. Piperidine is a strong nucleophile, but isocyanates are highly susceptible to moisture.

The Mechanism of Failure:

-

Hydrolysis: Trace water attacks the isocyanate to form unstable carbamic acid.

-

Decarboxylation: Carbamic acid collapses, releasing

and generating a primary amine (the "Impurity Seed"). -

Dimerization: This new amine is more nucleophilic than your bulky piperidine scaffold and rapidly attacks the remaining isocyanate, forming the symmetric urea precipitate.

Visualizing the Failure Mode

Caption: Figure 1. Kinetic competition between product formation and water-induced symmetric urea generation.

Troubleshooting Protocol

| Variable | Standard (Fail-Prone) | Optimized (High Purity) |

| Stoichiometry | 1.0 eq Isocyanate : 1.0 eq Amine | 1.0 eq Isocyanate : 1.2 eq Piperidine (Excess amine outcompetes water) |

| Solvent | DCM (often wet) | Anhydrous THF or Toluene (Drying sieves required) |

| Temperature | Room Temperature | 0°C Addition , then warm to RT (Slows hydrolysis kinetics) |

| Atmosphere | Open air/capped vial | Argon balloon (Essential) |

Module 2: The Activation Route (CDI & Triphosgene)

Symptom: The reaction stalls (incomplete conversion) or produces a "gummy" solid that is difficult to crystallize.

Scenario A: CDI (Carbonyldiimidazole)

Issue: Variable reactivity of the intermediate.[1] Fix: The "One-Pot, Two-Step" Protocol. CDI reactions often fail because the user adds both amines simultaneously. You must form the N-acylimidazole intermediate first.[2]

Step-by-Step Protocol:

-

Activation: Dissolve the carboxylic acid or primary amine (1.0 eq) in anhydrous THF.

-

Add CDI: Add CDI (1.1 eq) at 0°C . Stir for 1 hour.

-

Self-Validation Check: Observe

evolution (bubbling). Wait until bubbling ceases completely.

-

-

Nucleophile Addition: Add the piperidine (1.2 eq).

-

Workup: Wash with water (removes imidazole byproduct) and 0.5M HCl (removes unreacted piperidine).

Scenario B: Triphosgene

Issue: HCl generation salts out the piperidine, rendering it non-nucleophilic. Fix: Use a specific base scavenger hierarchy.

Step-by-Step Protocol:

-

Safety: Perform in a fume hood. Triphosgene generates phosgene in situ.

-

Dissolution: Dissolve Triphosgene (0.35 eq) in DCM at -78°C or 0°C .

-

First Amine: Add Amine 1 (1.0 eq) + DIPEA (1.2 eq) slowly.

-

Why DIPEA? Pyridine can sometimes act as a nucleophile; DIPEA is non-nucleophilic and only traps HCl.

-

-

Second Amine: After 30 mins, add Piperidine (1.0 eq) + DIPEA (1.2 eq) .

-

Quench: Quench with saturated

to destroy residual phosgene equivalents.

Module 3: Purification & Isolation

Symptom: Column chromatography results in "streaking" (tailing) or co-elution of impurities.

Piperidine ureas are notoriously difficult to purify on silica due to the basicity of the piperidine ring (if free) and the hydrogen-bonding capability of the urea.

Workflow: The "Crash and Wash" Method

Avoid chromatography if possible. Use this solubility logic tree.

Caption: Figure 2. Decision tree for non-chromatographic purification of urea derivatives.

Critical Purification Tips

-

The Acid Wash (Liquid-Liquid Extraction):

-

If your product is a neutral urea, it will stay in the organic layer (e.g., Ethyl Acetate).

-

Unreacted piperidine is basic. Washing with 1M HCl converts piperidine to its hydrochloride salt, forcing it into the aqueous layer.

-

Caution: Do not use this if your product contains other basic nitrogen centers (e.g., pyridine rings) that might protonate.

-

-

Recrystallization Solvent Systems:

-

Ethanol/Water (Hot/Cold): Dissolve in hot ethanol, add water until turbid, cool to 4°C. Best for symmetric ureas.

-

DCM/Hexane: Dissolve in minimal DCM, slowly add Hexane.

-

Frequently Asked Questions (FAQ)

Q: My product turns pink/red upon standing. Is it decomposing?

-

A: This is likely oxidation of trace unreacted piperidine or aniline impurities, not the urea itself. Perform the Acid Wash (Protocol above) to remove the free amine, then recrystallize.

Q: I am using CDI, but I see no reaction. Why?

-

A: Old CDI hydrolyzes to imidazole and

simply by absorbing atmospheric moisture.-

Test: Add a pinch of your CDI to water. If it does not fizz vigorously, it is dead. Buy fresh reagent or switch to Triphosgene.

-

Q: Can I use Pyridine as both solvent and base?

-

A: Yes, but it makes workup difficult (smell, solubility). It is better to use DCM with stoichiometric DIPEA or TEA, which can be easily washed away or removed in vacuo.

References

-

Mechanism of Isocyanate Hydrolysis

- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.

-

CDI-Mediated Urea Synthesis & Troubleshooting

- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).

-

Triphosgene Protocol and Safety

- Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553–576.

-

Purification of Piperidine Derivatives

Sources

Removing unreacted starting materials from 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Technical Support Center: Purification Protocols for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Guide for Removal of Unreacted Starting Materials

Executive Summary: The "Polarity Trap"